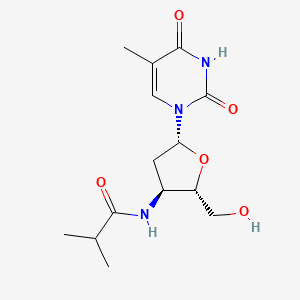
Thymidine, 3'-deoxy-3'-((2-methyl-1-oxopropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)-, is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves several stepsThis is typically achieved through a series of chemical reactions involving reagents such as phosphoro-2-methylimidazolide .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis techniques. The process includes the use of high-energy nucleotide monomers and divalent cations to facilitate the reaction . The sulfur atom substitution in the compound enhances the rate of template copying, making the synthesis more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include divalent cations like magnesium ions, high-energy nucleotide monomers, and phosphoro-2-methylimidazolide . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the sulfur atom substitution enhances the rate of template copying, leading to more efficient synthesis of the desired compound .
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of new synthetic methods.
Biology: The compound is used to study DNA replication and repair mechanisms.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- involves its incorporation into DNA. The compound mimics natural nucleosides, allowing it to be incorporated into DNA strands during replication. This can interfere with DNA synthesis and repair, leading to potential therapeutic effects . The sulfur atom substitution enhances the rate of template copying, making the compound more efficient in its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: A naturally occurring nucleoside found in DNA.
3’-Amino-3’-deoxy-2-thio-thymidine: A modified nucleoside with similar properties.
Uniqueness
Thymidine, 3’-deoxy-3’-((2-methyl-1-oxopropyl)amino)- is unique due to its sulfur atom substitution, which enhances the rate of template copying and makes it more efficient in various applications . This sets it apart from other similar compounds and makes it a valuable tool in scientific research.
Propriétés
Numéro CAS |
132149-31-6 |
|---|---|
Formule moléculaire |
C14H21N3O5 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H21N3O5/c1-7(2)12(19)15-9-4-11(22-10(9)6-18)17-5-8(3)13(20)16-14(17)21/h5,7,9-11,18H,4,6H2,1-3H3,(H,15,19)(H,16,20,21)/t9-,10+,11+/m0/s1 |
Clé InChI |
KLEYWWGBUPXPAZ-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(C)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





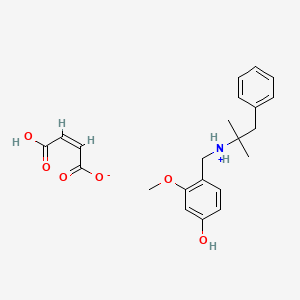


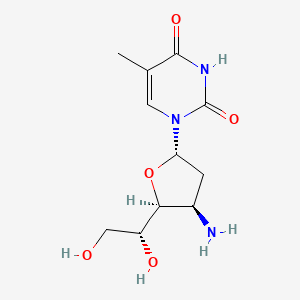
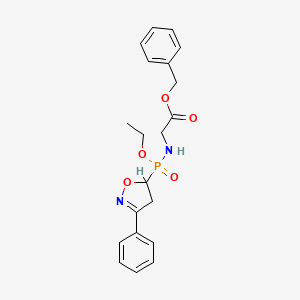
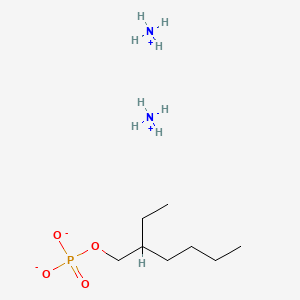

![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)



